Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

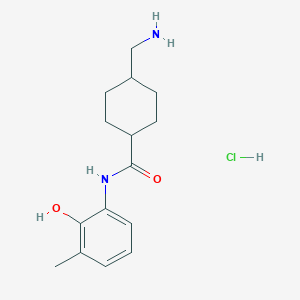

“Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is an organic compound . It is a derivative of benzoic acid, which is a colorless crystalline solid and a simple aromatic carboxylic acid .

Synthesis Analysis

The compound can be synthesized from 4-hydroxy-3-methoxybenzoic acid . The first step involves a reaction with methanol in the presence of concentrated sulfuric acid at reflux temperature . The product of the first step is then transformed into benzyl bromide by a substitution reaction using K2CO3 . Finally, the product is obtained by a nitration reaction with HNO3 .Molecular Structure Analysis

The molecular formula of “Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is C16H16O4 . Its average mass is 272.296 Da and its monoisotopic mass is 272.104858 Da .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

“Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is a colorless solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis of Neurotrophic Compounds

Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate: has been utilized in the synthesis of neurotrophic compounds such as (-)-talaumidin . Neurotrophic compounds play a crucial role in the survival, development, and function of neurons. They are potential therapeutic agents for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antioxidant Activity

The compound has shown promise in contributing to the antioxidant activity when used in the synthesis of certain derivatives . Antioxidants are vital in protecting cells from damage caused by free radicals and are important in the study of aging and cancer.

Antimicrobial Applications

Derivatives of this compound have been tested for antimicrobial properties against various microbial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . This is particularly relevant in the development of new antibiotics and antifungal agents.

Anti-inflammatory Properties

The anti-inflammatory properties of derivatives of Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate have been explored through various assays . Anti-inflammatory agents are essential in the treatment of conditions like arthritis and other inflammatory diseases.

Molecular Docking Studies

Molecular docking studies of the compound’s derivatives have been conducted to understand their interaction with biological targets . This application is crucial in drug design and discovery, providing insights into the binding affinities and modes of action of potential pharmaceuticals.

Synthesis of Schiff Base Ligands

The compound is used in the synthesis of Schiff base ligands, which are versatile intermediates in the formation of complex metal compounds with potential applications in catalysis and material science .

Safety And Hazards

While specific safety data for “Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is not available, similar compounds are known to be hazardous. For instance, 4-Methoxybenzyl alcohol, a similar compound, is known to cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is recommended to handle such compounds with suitable protective clothing and avoid contact with skin and eyes .

Eigenschaften

IUPAC Name |

methyl 3-methoxy-2-nitro-4-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-15-13(23-10-11-6-4-3-5-7-11)9-8-12(16(18)22-2)14(15)17(19)20/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYZTJUHUKZGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)

![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)

![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)

![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)